2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide
Overview
Description
2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H32N2O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.23620751 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Molecular Docking
Research demonstrates the synthesis and enzyme inhibitory activities of compounds with structures related to the query compound, such as triazole analogues with methoxybenzyl and piperidinyl groups. These compounds have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating the relevance of similar structures in medicinal chemistry and enzyme inhibition studies (Virk et al., 2018).
Pharmacological Applications
The compound "2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide" labeled with carbon-11 was synthesized and evaluated as an imaging probe for 5-HT2A receptors, showcasing the importance of methoxy and piperidinyl moieties in developing pharmaceutical agents for imaging studies (Prabhakaran et al., 2006).
Medicinal Chemistry
Compounds featuring methoxybenzyl and piperidinyl groups have been synthesized and assessed for their analgesic effects, highlighting the potential of similar structures in creating new analgesic agents. This underscores the relevance of such compounds in the development of novel therapeutics (Ahmadi et al., 2012).
Enzyme Inhibition
Zinc complexes of Schiff bases derived from compounds similar to the query have been studied for their antibacterial activity, indicating the role of such structures in developing antimicrobial agents (Chohan et al., 2003).
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-24-13-12-22(20(23)16-25-2)14-17-8-10-21(11-9-17)15-18-6-4-5-7-19(18)26-3/h4-7,17H,8-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDCQQDKFZYAGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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